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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AN2718 is a novel benzoxaborole-based antifungal agent currently under investigation for the

topical treatment of fungal infections such as tinea pedis.[1] As a member of the oxaborole

class of compounds, AN2718 possesses a unique boron-heterocyclic structure that confers its

potent biological activity. This document provides an in-depth technical overview of the

synthesis pathway of AN2718, its key chemical properties, and the experimental protocols

used to characterize its mechanism of action.

Chemical Properties
AN2718, with the IUPAC name 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a white

solid compound. Its fundamental chemical and physical properties are summarized in the table

below.
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Property Value

Molecular Formula C₇H₆BClO₂

Molecular Weight 168.39 g/mol

CAS Number 174672-06-1

Appearance White solid

Solubility Soluble in DMSO

Synthesis Pathway
The synthesis of AN2718, a 5-chloro-substituted benzoxaborole, can be achieved through a

multi-step process analogous to the synthesis of similar benzoxaborole compounds, such as 5-

fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The general synthetic strategy involves the

formation of a key intermediate, a substituted 2-formylphenylboronic acid, followed by reduction

and cyclization.

A plausible synthetic route, adapted from established protocols for related compounds, is

outlined below.[2]

2-Bromo-5-chlorobenzaldehyde Dimethyl acetal intermediate

 Trimethoxymethane,
 H₂SO₄, Methanol,

 Reflux 4-Chloro-2-formylphenylboronic acid

 1. n-BuLi, THF, -78°C
 2. Triethyl borate

 3. HCl (aq) AN2718
(5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

 NaBH₄,
 Methanol 

Click to download full resolution via product page

A plausible synthetic pathway for AN2718.

Experimental Protocol: Synthesis of AN2718
The following is a representative experimental protocol for the synthesis of AN2718, adapted

from the synthesis of a structurally related compound.[2]

Step 1: Protection of the Aldehyde
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To a solution of 2-bromo-5-chlorobenzaldehyde in methanol, add trimethoxymethane and a

catalytic amount of concentrated sulfuric acid.

Reflux the mixture for one hour.

After cooling, the solvent is removed under vacuum to yield the dimethyl acetal intermediate.

Step 2: Borylation

Dissolve the dimethyl acetal intermediate in anhydrous tetrahydrofuran (THF) and cool the

solution to -78°C in a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) and stir the mixture for one hour.

Add triethyl borate dropwise, maintaining the temperature below -70°C.

Allow the reaction to warm to room temperature and stir for an additional hour.

Acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 3.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under

vacuum to obtain 4-chloro-2-formylphenylboronic acid.

Step 3: Reduction and Cyclization

Dissolve the 4-chloro-2-formylphenylboronic acid in methanol.

Add sodium borohydride (NaBH₄) in portions and stir the solution for 12 hours.

Remove the solvent under vacuum.

The crude product is then purified by recrystallization from water to yield AN2718 as a solid.

Mechanism of Action: Inhibition of Leucyl-tRNA
Synthetase
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AN2718 exerts its antifungal activity by inhibiting fungal protein synthesis.[1] Specifically, it

targets and inhibits the enzyme leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for

the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step

in protein translation.

The proposed mechanism involves the boron atom of AN2718 forming a stable adduct with the

terminal adenosine of tRNA within the editing site of the LeuRS enzyme. This trapping of the

tRNA in the editing site effectively halts protein synthesis, leading to fungal cell death.[1]

Fungal Cell

Leucyl-tRNA
Synthetase (LeuRS)

Protein Synthesis

 Catalyzes attachment
 of Leucine to tRNA 

tRNA-AN2718 Adduct
in LeuRS Editing Site

 Forms stable adduct 

tRNA-Leu Leucine

Inhibition

AN2718
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Mechanism of action of AN2718.
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Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS)
Inhibition Assay
The inhibitory activity of AN2718 against LeuRS can be quantified by measuring the inhibition

of leucine incorporation into tRNA.[1]

1. Expression and Purification of LeuRS

The cytoplasmic LeuRS from the target fungal species (e.g., Candida albicans or Aspergillus

fumigatus) is over-expressed in E. coli as a histidine-tagged protein.[1]

The enzyme is then purified from the E. coli lysate using standard nickel-column affinity

chromatography.[1]

2. Enzyme Inhibition Assay

The assay measures the incorporation of radiolabeled leucine into crude baker's yeast tRNA.

The reaction mixture contains purified LeuRS, tRNA, radiolabeled leucine, ATP, and varying

concentrations of AN2718.

The reaction is incubated to allow for aminoacylation of the tRNA.

The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[1]

The amount of radiolabeled leucine incorporated into the precipitated tRNA is quantified

using a scintillation counter.

The concentration of AN2718 that inhibits 50% of the enzyme activity (IC₅₀) is then

determined.

Antifungal Activity
AN2718 has demonstrated a broad spectrum of antifungal activity against various fungal

species. The minimum inhibitory concentrations (MICs) are determined according to the

guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
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Fungal Species IC₅₀ (µM) for LeuRS Inhibition

Aspergillus fumigatus 2

Candida albicans 4.2

Data sourced from a 2016 study on the antifungal activity of AN2718.[1]

Conclusion
AN2718 is a promising antifungal agent with a well-defined mechanism of action targeting

fungal protein synthesis. The synthetic pathway, analogous to that of other benzoxaboroles, is

accessible and allows for the production of this potent compound. The detailed experimental

protocols for its synthesis and biological evaluation provide a solid foundation for further

research and development of AN2718 as a potential therapeutic for topical fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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